1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene
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Overview
Description
1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene is an organic compound with the molecular formula C16H16O2S It is a derivative of benzene, characterized by the presence of a sulfonyl group attached to a phenylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) or chlorosulfonic acid (HSO3Cl) are employed for sulfonation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene
- 4-Methylphenyl 2-phenylprop-2-en-1-yl sulfone
- This compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the sulfonyl group and the phenylprop-2-en-1-yl moiety allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C16H16O2S |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylprop-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C16H16O2S/c1-13-8-10-16(11-9-13)19(17,18)12-14(2)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
InChI Key |
GVZJFFFPNNFHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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